N-(2-Aminoethyl)nicotinamide hydrochloride
Overview
Description
N-(2-Aminoethyl)nicotinamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its water solubility and is widely used in biochemical research due to its varied biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)nicotinamide hydrochloride typically involves the reaction of nicotinamide with ethylenediamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)nicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(2-Aminoethyl)nicotinamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating certain medical conditions, including its use as a hydrogen peroxide donor for treating cocaine addiction.
Industry: It is used in the production of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)nicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a hydrogen peroxide donor, which can lead to the activation of supramolecular complexes in nucleic acids. This activation results in the fragmentation and subsequent degradation of nucleic acids, making it useful in certain therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A form of vitamin B3, similar in structure but without the aminoethyl group.
N-(Hydroxymethyl)nicotinamide: Another derivative of nicotinamide with a hydroxymethyl group.
N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide: A more complex derivative with additional functional groups.
Uniqueness
N-(2-Aminoethyl)nicotinamide hydrochloride is unique due to its specific structure, which includes an aminoethyl group. This structure allows it to act as a hydrogen peroxide donor and interact with nucleic acids in a way that other similar compounds do not. Its unique properties make it valuable in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-aminoethyl)pyridine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c9-3-5-11-8(12)7-2-1-4-10-6-7;/h1-2,4,6H,3,5,9H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPDPXXYWUXHFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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